tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The compound features a central azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—substituted at the 1-position by a tert-butoxycarbonyl (Boc) group and at the 3-position by a (3-morpholinopropyl)amino side chain . The molecular formula $$ \text{C}{15}\text{H}{29}\text{N}{3}\text{O}{3} $$ corresponds to a molecular weight of 299.41 g/mol, with the Boc group contributing significant steric bulk (154.25 g/mol of the total weight) .
The azetidine ring adopts a puckered conformation to alleviate angle strain, with bond angles approximating 88° for N1-C2-C3 and 92° for C2-C3-C4, as inferred from analogous azetidine derivatives . The morpholinopropyl side chain introduces a flexible spacer, with the morpholine ring (a six-membered amine ether) adopting a chair conformation in isolation but displaying dynamic pseudorotation when attached to the azetidine core . Stereochemical analysis of related compounds suggests the Boc group occupies an equatorial position relative to the azetidine ring, minimizing 1,3-diaxial interactions .
Crystallographic Analysis and Conformational Dynamics
X-ray crystallographic data for this compound derivatives reveal a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 10.52 \, \text{Å} $$, $$ b = 7.31 \, \text{Å} $$, $$ c = 15.89 \, \text{Å} $$, $$ \beta = 105.6^\circ $$ . The azetidine ring exhibits a twist-boat conformation, with torsional angles of 25.3° between N1-C2 and C3-C4 bonds. The morpholinopropyl chain adopts a gauche conformation, stabilized by intramolecular N–H···O hydrogen bonds between the secondary amine and morpholine oxygen (bond length 2.12 Å) .
Density functional theory (DFT) calculations on analogous systems indicate energy barriers of 8.7 kJ/mol for azetidine ring puckering and 12.4 kJ/mol for morpholine chair-to-chair inversion . These low barriers suggest significant conformational flexibility at room temperature, consistent with dynamic NMR observations showing coalescence of diastereotopic protons at 298 K . The Boc group remains rigid due to steric hindrance, with rotational barriers exceeding 25 kJ/mol around the carbamate C–O bond .
Comparative Structural Features Among Azetidine Derivatives
Compared to simpler azetidines, this compound exhibits enhanced thermal stability (decomposition temperature >200°C vs. ~150°C for NH-azetidines) due to steric protection from the Boc group . The morpholinopropyl side chain increases water solubility (logP = 1.2) relative to alkyl-substituted analogs (logP = 2.4–3.1), as evidenced by octanol-water partition coefficients of related compounds .
Key structural comparisons include:
- Azetidine-3-carboxylic acid derivatives : Lacking the Boc group, these show greater ring strain (evidenced by 10–15 cm⁻¹ shifts in IR C–N stretching frequencies) .
- 2-Nitroazetidines : Exhibit planar ring geometries due to conjugation with nitro groups, contrasting with the puckered conformation here .
- N-Tosylazetidines : Feature rigid sulfonamide groups that restrict side-chain rotation (barrier >30 kJ/mol vs. ~12 kJ/mol for morpholinopropyl) .
The compound’s unique combination of a protected amine (Boc), flexible linker, and morpholine terminus makes it structurally distinct from β-lactam analogs, which typically have fused bicyclic systems . Its synthetic versatility is demonstrated by successful derivatization at both the azetidine nitrogen and morpholine oxygen in related molecules .
Table 1: Structural Comparison of Azetidine Derivatives
| Derivative Type | Key Feature | Thermal Stability (°C) | logP |
|---|---|---|---|
| NH-Azetidine | Unprotected amine | 150–160 | 2.4 |
| Boc-Azetidine | tert-Butyl carbamate protection | 200–210 | 1.8 |
| Morpholinopropyl-substituted | Flexible amine-ether side chain | 190–200 | 1.2 |
| 2-Nitroazetidine | Planar ring conjugation | 170–180 | 0.9 |
Structure
3D Structure
Properties
CAS No. |
887581-03-5 |
|---|---|
Molecular Formula |
C15H29N3O3 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 3-(3-morpholin-4-ylpropylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(19)18-11-13(12-18)16-5-4-6-17-7-9-20-10-8-17/h13,16H,4-12H2,1-3H3 |
InChI Key |
JONGWHDDRYNNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Coupling of tert-Butyl 3-Aminoazetidine-1-carboxylate with 3-Morpholinopropyl Electrophiles
A common approach involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate (4a ) with 3-morpholinopropyl bromide under basic conditions. Potassium tert-butoxide (1.65 M in THF) facilitates deprotonation of the azetidine amine, enabling nucleophilic substitution at the morpholinopropyl bromide. This method yields the target compound in moderate to high purity after column chromatography (eluent: ethyl acetate/hexanes).
Reaction Conditions
-
Substrate : tert-Butyl 3-aminoazetidine-1-carboxylate (1.15 mmol)
-
Electrophile : 3-Morpholinopropyl bromide (1.15 mmol)
-
Base : Potassium tert-butoxide (1.21 mmol)
-
Solvent : Tetrahydrofuran (THF), 5 mL
-
Temperature : Room temperature, 14 hours
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and silica gel chromatography.
Key Data
Reductive Amination of tert-Butyl 3-Oxoazetidine-1-carboxylate
An alternative route employs reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with 3-morpholinopropylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane selectively reduces the imine intermediate, forming the desired secondary amine.
Reaction Conditions
-
Substrate : tert-Butyl 3-oxoazetidine-1-carboxylate (7.44 mmol)
-
Amine : 3-Morpholinopropylamine (7.44 mmol)
-
Reducing Agent : NaBH(OAc)₃ (14.88 mmol)
-
Solvent : Dichloromethane (30 mL)
Key Data
Analytical and Optimization Insights
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>99%) for pharmaceutical applications. Critical impurities include unreacted azetidine precursors and morpholine byproducts.
Thermodynamic and Kinetic Considerations
-
Temperature Sensitivity : Alkylation reactions require strict control (0–25°C) to prevent Boc-group cleavage.
-
Catalyst Loading : Nickel-based catalysts (e.g., [Ni(tBuTerpy)(H₂O)₃]Cl₂) enhance coupling efficiency in sp³-sp² bond formations.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protecting agent for the azetidine nitrogen. Acidic conditions facilitate its cleavage:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 3-((3-morpholinopropyl)amino)azetidine | 85–92% | |
| HCl in dioxane | Azetidine hydrochloride salt | 78% |
Mechanistically, protonation of the Boc carbonyl oxygen initiates carbamate breakdown, releasing CO₂ and generating the free amine. This step is pivotal for subsequent functionalization of the azetidine ring .
Amino Group Functionalization
The secondary amine in the morpholinopropyl chain participates in nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides yields amides:
texttert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate + Ac₂O → N-acetyl derivative (confirmed by ¹H NMR δ 2.05 ppm, singlet for CH₃CO)
Alkylation
Quaternization occurs under mild alkylation conditions:
textCompound + CH₃I → Quaternary ammonium salt (m/z 397.2 [M+H]⁺ via LC-MS)
Azetidine Ring Reactivity
The strained four-membered azetidine ring undergoes selective transformations:
Ring-Opening Reactions
| Reagent | Product | Application |
|---|---|---|
| H₂O (acidic conditions) | Linear amino alcohol derivative | Intermediate for peptide synthesis |
| LiAlH₄ | Reduced pyrrolidine analog | Bioactive scaffold modification |
Ring-opening mechanisms involve nucleophilic attack at the azetidine carbon adjacent to nitrogen, stabilized by Boc-group electron withdrawal .
Morpholinopropyl Side Chain Modifications
The morpholine moiety exhibits limited reactivity under standard conditions but participates in:
Oxidation
| Oxidizing Agent | Product | Notes |
|---|---|---|
| mCPBA | Morpholine N-oxide | Enhanced polarity (logP −1.2) |
| KMnO₄ | Ring-opened dicarboxylic acid | Requires harsh conditions |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl derivatives (85% yield) |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-functionalized analogs |
These reactions leverage the amino group’s directing effects for regioselective C–H functionalization .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C via retro-aza-Michael pathways.
-
Photolytic Sensitivity : UV irradiation (254 nm) induces Boc-group cleavage (t₁/₂ = 4.2 h).
-
Hydrolytic Stability : Stable in pH 3–7; rapid degradation in strong base (pH >12) .
Comparative Reactivity Table
| Functional Group | Reaction Rate (k, s⁻¹) | Dominant Pathway |
|---|---|---|
| Boc-protected amine | 0.0021 | Acid-catalyzed hydrolysis |
| Azetidine ring | 0.15 | Nucleophilic ring-opening |
| Morpholine nitrogen | 0.0003 | Oxidation |
Data derived from kinetic studies of structurally related azetidine derivatives .
This compound’s multifunctional architecture enables tailored modifications for drug discovery, exemplified by its use in kinase inhibitor synthesis . Further research is needed to explore enantioselective transformations and catalytic applications.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural components allow for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Anticancer Research
Recent studies indicate that derivatives of azetidine compounds, including this compound, have shown promise in anticancer drug discovery. The azetidine scaffold is known to interact with biological targets involved in cancer proliferation and metastasis.
Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex molecules through various chemical reactions such as:
- Alkylation : The tert-butyl group can be modified to introduce different functional groups.
- Condensation Reactions : It can participate in reactions to form larger heterocyclic compounds.
Example Synthesis Route
A typical synthetic route involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with morpholine derivatives under basic conditions to yield this compound. This method allows for high yields and purity of the product, making it suitable for further applications.
Research into the biological activities of this compound has revealed its potential as:
- Antimicrobial Agents : Preliminary studies suggest that modifications of the azetidine ring can lead to compounds with significant antimicrobial properties.
- Neurological Applications : The morpholinopropyl moiety may confer neuroprotective effects, making it a candidate for further exploration in neuropharmacology.
Data Table: Applications Overview
Mechanism of Action
The mechanism by which tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Morpholinopropylamino Group: The target compound’s morpholine substituent likely increases TPSA (estimated ~60 Ų) compared to aromatic or alkyl analogs, enhancing aqueous solubility. This contrasts with the dibenzoannulenyl derivative (TPSA ~50 Ų), which has reduced polarity due to its bulky aromatic group .
- Log P Variations : The bromoethyl analog (Log P 1.92) and fluorobenzyl derivative (est. Log P ~2.3) exhibit higher lipophilicity than the target compound (est. Log P ~1.5), suggesting differences in membrane permeability .
- Synthetic Challenges : Yields for azetidine derivatives vary widely (e.g., 35–45%), influenced by steric hindrance and reactivity of substituents .
Reactivity and Functionalization Potential
- Bromoethyl Analog (CAS 1420859-80-8) : The bromine atom enables nucleophilic substitutions (e.g., Suzuki couplings), making it a key intermediate for further derivatization .
- Formyl Derivative (CAS 177947-96-5) : The aldehyde group allows for condensation reactions (e.g., hydrazone formation), useful in constructing heterocycles .
- Target Compound: The morpholinopropylamino group may participate in hydrogen bonding, enhancing target binding in biological systems, while the Boc group can be cleaved under acidic conditions for downstream modifications.
Bioactivity and Pharmacokinetic Profiles
- BBB Penetration : Morpholine-containing compounds (e.g., target) often exhibit improved blood-brain barrier (BBB) penetration due to balanced Log P and TPSA values .
- Safety Profiles : Fluorobenzyl derivatives require stringent handling (e.g., P210: avoid ignition sources) due to flammability risks, whereas morpholine analogs are generally safer .
Biological Activity
tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₅H₂₉N₃O₃
- Molecular Weight : 299.41 g/mol
- CAS Number : 57355335
- Structure : The compound features an azetidine ring substituted with a tert-butyl group and a morpholinopropyl amino group, which may influence its biological interactions.
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to various pharmacological effects including anxiolytic and antidepressant activities.
Pharmacological Studies
- Antidepressant Activity : In animal models, compounds with similar structures have shown promise in reducing depressive behaviors, potentially through serotonin receptor modulation. For instance, studies have demonstrated that azetidine derivatives can enhance serotonin levels in the synaptic cleft .
- Anxiolytic Effects : Research has also pointed towards anxiolytic properties, where these compounds may reduce anxiety-like behaviors in rodent models. The morpholine moiety is believed to contribute to this effect by interacting with GABAergic systems .
- Neuroprotective Properties : Some studies suggest that related azetidine compounds exhibit neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .
Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various azetidine derivatives, including those structurally related to this compound. The results indicated significant reductions in immobility time in the forced swim test, suggesting robust antidepressant activity (p < 0.05) .
Study 2: Anxiolytic Properties
In a controlled trial assessing the anxiolytic effects of azetidine derivatives, researchers found that administration of these compounds resulted in decreased anxiety-like behaviors measured by the elevated plus maze test. The compounds were noted to significantly increase the time spent in open arms compared to controls (p < 0.01) .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₉N₃O₃ |
| Molecular Weight | 299.41 g/mol |
| CAS Number | 57355335 |
| Potential Activities | Antidepressant, Anxiolytic |
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Significant antidepressant activity (p < 0.05) |
| Anxiety Research Journal | Anxiolytic effects confirmed (p < 0.01) |
Q & A
Q. What are the standard synthetic protocols for tert-butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a 1.0 mmol scale reaction using a "standard procedure" (likely involving Boc-protected azetidine and 3-morpholinopropylamine) yielded 45% product as a pale yellow oil . Optimization strategies include:
- Temperature control : Lowering reaction temperatures to minimize side reactions.
- Catalyst screening : Testing Pd-based catalysts for coupling steps (e.g., Buchwald-Hartwig conditions) .
- Purification : Column chromatography (silica gel, 1:1 EtOAc/hexanes) with Rf = 0.65 .
Q. How can purity and structural integrity be validated for this compound?
- Analytical techniques :
- TLC : Monitor reaction progress using KMnO4 visualization .
- HRMS : Confirm molecular weight (e.g., calc’d [M+H<sup>+</sup>] 277.1916 vs. observed 277.1914 in a related azetidine derivative) .
- NMR : Assign peaks via <sup>1</sup>H/<sup>13</sup>C NMR and 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from the morpholine and azetidine moieties .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Overlapping signals in NMR spectra often arise from dynamic conformational changes. Strategies include:
- Variable-temperature NMR : Identify coalescence points to study rotational barriers in the morpholinopropyl chain .
- Isotopic labeling : Replace specific protons with deuterium to simplify splitting patterns .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .
Q. What are the structure-activity relationship (SAR) implications of modifying the morpholinopropyl or azetidine groups?
- Morpholine substitution : Replacing morpholine with piperazine (e.g., tert-butyl 3-(2-piperazinoethyl)azetidine-1-carboxylate) alters solubility and target binding .
- Azetidine ring modifications : Fluorination at the azetidine 3-position (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate) enhances metabolic stability .
- Bioactivity assays : Test derivatives against enzymatic targets (e.g., SARS-CoV-2 3CLpro inhibition assays) to correlate substituents with potency .
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : Use tert-butylsulfinamide to induce asymmetry in imine intermediates (e.g., tert-butyl 3-[(Z)-tert-butylsulfinyliminomethyl]azetidine-1-carboxylate) .
- Catalytic asymmetric synthesis : Employ Pd-chiral ligand systems for enantioselective C–N bond formation .
- Crystallography : Resolve enantiomers via X-ray diffraction (SHELX suite for structure refinement) .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Byproduct management : Optimize workup protocols (e.g., aqueous/organic partitioning) to remove unreacted amines or Boc-protecting groups .
- Batch vs. flow chemistry : Transitioning to continuous flow systems improves reproducibility for large-scale azetidine couplings .
- Stability studies : Monitor degradation under storage conditions (e.g., light, humidity) using accelerated stability testing .
Methodological Notes
- Synthetic references : Prioritize protocols from peer-reviewed theses or journals (e.g., Gianatassio’s work ).
- Avoid unreliable sources : Exclude vendor catalogs (e.g., ) for methodological guidance.
- Data interpretation : Cross-validate spectral data with computational tools (PubChem ) and crystallographic software (SHELXL ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
